

# Application Notes and Protocols for PtS2 in van der Waals Heterostructures

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Platinum disulfide (PtS2), a member of the Group 10 transition metal dichalcogenides (TMDs), has emerged as a compelling material for next-generation electronic and optoelectronic devices. Its layer-dependent bandgap, ranging from approximately 0.25 eV in bulk to 1.6 eV in a monolayer, coupled with high carrier mobility and excellent air stability, makes it a versatile component in van der Waals (vdW) heterostructures.[1][2] These heterostructures, formed by stacking different two-dimensional (2D) materials, allow for the engineering of novel properties and functionalities not present in the individual constituents. This document provides an overview of the applications of PtS2-based vdW heterostructures, detailed experimental protocols for their fabrication and characterization, and quantitative data to guide future research and development.

## Applications of PtS2 van der Waals Heterostructures

The unique electronic and optical properties of PtS2 vdW heterostructures have led to their exploration in a variety of applications:

 Photodetectors: PtS2-based heterostructures have demonstrated high performance in photodetection across a broad spectral range, from ultraviolet (UV) to near-infrared (NIR).



For instance, a PtS2-x/Ga2O3 heterostructure has shown high responsivity and detectivity for broadband photodetection.[1] Similarly, WS2/PtS2 and ReSe2/PtS2 heterojunctions have been fabricated into high-performance photodetectors.[3][4][5][6]

- Solar Cells and Photovoltaics: The tunable bandgap and strong light absorption of PtS2 make it a promising material for solar energy conversion. The PtS2/GaSe heterostructure has been proposed as a candidate for solar cells, with a theoretical power conversion efficiency that can be optimized to approximately 18.5%.[7] The PtS2/MoSi2P4 heterostructure also shows potential as a highly efficient photovoltaic absorber material.[8]
- Photocatalysis: PtS2-based heterostructures are being investigated for photocatalytic water splitting to produce hydrogen. The PtS2/GaSe and PtS2/HfGe2N4 vdW heterostructures have been theoretically shown to be promising for this application due to their suitable band alignments.[7][9]
- Field-Effect Transistors (FETs): The excellent electronic properties of PtS2 have been leveraged in the development of high-performance FETs. A PtS2/MoS2 heterostructure has been studied as a field-effect transistor, exhibiting gate-tunable rectifying behavior.[10]
- Gas Sensors: The high surface-to-volume ratio and sensitivity to surface adsorbates make 2D materials like PtS2 ideal for gas sensing applications. PtS2 has been shown to have excellent gas sensing performance with a very low detection limit for NO2.[11] Furthermore, Ni-decorated PtS2 monolayers have been investigated as potential strain-modulated gas sensors for detecting gases like CO and C2H2.[12][13]
- Thermoelectrics: The PtS2/MoSi2P4 vdW heterostructure has been identified as a potential candidate material for sustainable energy applications in thermoelectrics.[8]

## **Quantitative Data Summary**

The following tables summarize key quantitative data reported for various PtS2-based van der Waals heterostructures.

Table 1: Electronic and Optical Properties of PtS2 Heterostructures



Heterostructur e	Bandgap (eV)	Band Alignment	Application	Reference
PtS2/MoSi2P4	0.98 (Direct)	Type-II	Photovoltaics, Thermoelectrics	[8]
PtS2/GaSe	1.81 (Indirect)	Type-II	Photocatalytic Water Splitting, Solar Cells	[7]
WS2/PtS2	-	Type-I	Photodetectors	[3][4][5]
PtS2-x/Ga2O3	-	Type-I	Broadband Photodetectors	[1]
PtS2/MoS2	-	Type-I	FETs, Photodetectors	[10]
PtS2/ZrS2	0.74 (Indirect)	Type-II	Solar Energy Conversion, Photocatalysis	[14]
PtS2/MoTe2	1.26 (Indirect)	Type-II	Photocatalytic Water Splitting	[15]
PtS2/GaS	2.36 (Indirect)	Type-II	Photocatalytic Water Splitting	[16]
InSe/PtS2	-	p-n junction	Diodes, Optoelectronics	[17]

Table 2: Performance Metrics of PtS2 Heterostructure Devices



Device	Metric	Value	Wavelength (nm)	Reference
PtS2-x/Ga2O3 Photodetector	Responsivity	38.7 A/W	1100	[1]
Detectivity	4.8 x 10 <sup>13</sup> Jones	1100	[1]	
Response Time (rise/fall)	90 ms / 86 ms	-	[1]	_
PtS2/MoS2 Photodetector	Responsivity	403 A/W	685	[10]
Detectivity	1.07 x 10 <sup>11</sup> Jones	685	[10]	
Response Time (rise/fall)	24 ms / 21 ms	685	[10]	_
InSe/PtS2 Photodetector	Responsivity	31.85 - 43.2 A/W	220	[17]
Detectivity	7.06 x 10 <sup>9</sup> Jones	-	[17]	
ReSe2/PtS2 Photodetector	Detectivity	1.96 x 10 <sup>11</sup> Jones	685	[6]
Response Time (rise/fall)	4 ms / 4 ms	-	[6]	

## **Experimental Protocols**

## I. Synthesis of PtS2 and Heterostructure Fabrication

A. Synthesis of PtS2 Films via Chemical Vapor Deposition (CVD)

This protocol describes a modified CVD method for synthesizing PtS2 films.[18]

Substrate Preparation: Deposit a thin film of Platinum (Pt) with a thickness of approximately
 3 nm onto a SiO2/Si substrate using molecular beam epitaxy (MBE).



- CVD Furnace Setup: Place the Pt-coated substrate in the second temperature zone of a double-temperature zone furnace. Place sulfur powder (100 mg, 99.99% purity) in the first temperature zone, approximately 20 cm upstream from the substrate.
- Growth Process:
  - Heat the substrate in the second zone to 600 °C at a rate of about 2.0 °C/min.
  - Heat the sulfur powder in the first zone to approximately 200 °C.
  - Introduce Argon (Ar) as a carrier gas at a flow rate of 60 sccm to transport the sulfur vapor to the substrate.
  - Maintain these conditions for a growth time of 30 minutes.
- Cooling: After the growth period, allow the furnace to cool down to room temperature naturally.
- B. Mechanical Exfoliation and Deterministic Transfer for Heterostructure Assembly

This protocol outlines the common "dry-transfer" method for creating vdW heterostructures.

- · Exfoliation of 2D Materials:
  - Use the mechanical exfoliation technique (the "Scotch tape method") to obtain few-layer flakes of PtS2 and the other desired 2D material from their bulk crystals.
- Preparation of the Transfer Stamp:
  - Prepare a polydimethylsiloxane (PDMS) stamp on a glass slide.
- Picking up the First Flake:
  - Identify a suitable flake of the first 2D material (e.g., PtS2) on a Si/SiO2 substrate using an optical microscope.
  - Carefully align the PDMS stamp over the selected flake and bring it into contact.



- Slowly peel back the stamp to pick up the flake.
- Stacking the Heterostructure:
  - Identify a suitable flake of the second 2D material on another Si/SiO2 substrate.
  - Using a micromanipulator, align the PDMS stamp carrying the first flake over the second flake.
  - Slowly bring the stamp into contact with the second flake.
  - Gently heat the stage to improve adhesion and then slowly retract the PDMS stamp, leaving the heterostructure on the substrate.
- Annealing: Anneal the final heterostructure in a high-vacuum environment to remove any trapped residue and improve the interlayer contact.

# II. Characterization of PtS2 van der Waals Heterostructures

A comprehensive characterization is crucial to understand the properties of the fabricated heterostructures.[19][20][21]

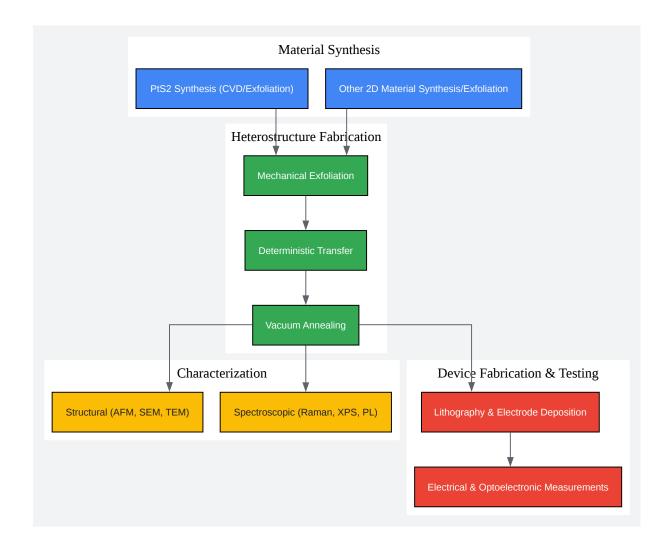
- A. Structural and Morphological Characterization
- Optical Microscopy: Used for initial identification of exfoliated flakes and locating the final heterostructure.
- Atomic Force Microscopy (AFM): Provides topographical images of the surface, allowing for the determination of the thickness (number of layers) of the flakes and the cleanliness of the interface.[22]
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Offer high-resolution imaging of the material's morphology and crystalline structure. TEM can provide atomic-resolution images of the crystal lattice.[21]
- B. Spectroscopic and Compositional Characterization



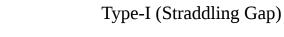
- Raman Spectroscopy: A non-destructive technique used to confirm the material identity, determine the number of layers, and assess the crystalline quality and strain. The characteristic Raman peaks of PtS2 and the other constituent material should be identifiable in the heterostructure's spectrum.[21]
- X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of the elements within the heterostructure, confirming the successful transfer and the absence of significant contamination.[20]
- Photoluminescence (PL) Spectroscopy: Provides information about the electronic band structure and is particularly useful for identifying direct vs. indirect bandgap transitions and the effects of interlayer coupling.[21]
- C. Electronic and Optoelectronic Characterization
- Device Fabrication: Fabricate field-effect transistor or photodetector devices by patterning source and drain electrodes onto the heterostructure using standard photolithography or electron-beam lithography, followed by metal deposition.
- Electrical Transport Measurements: Measure the current-voltage (I-V) characteristics of the device in the dark and under illumination to determine properties like carrier mobility, on/off ratio, and photoresponse.
- Photoresponsivity and Detectivity Measurements: Illuminate the device with light of varying wavelengths and power intensities to quantify its performance as a photodetector, calculating the responsivity and detectivity.

# Visualizations Experimental Workflow









PtS2		Other Material	
Conduction Band	Valence Band	Conduction Band	Valence Band

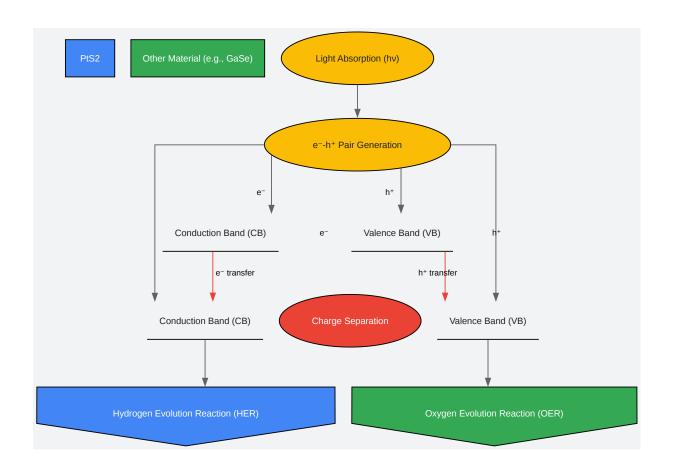
### Type-II (Staggered Gap)

PtS2		Other Material	
Conduction Band	Valence Band	Conduction Band	Valence Band

### Type-III (Broken Gap)

PtS2	2	Other Material	
Conduction Band	Valence Band	Conduction Band	Valence Band





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#### Methodological & Application





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- To cite this document: BenchChem. [Application Notes and Protocols for PtS2 in van der Waals Heterostructures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8086138#pts2-in-van-der-waals-heterostructures]

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